5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
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Overview
Description
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen cyanide for the formation of tricyanopyrrolo[2,3-b]pyrazine and reducing agents for the reduction of nitro groups to amino groups . Major products formed from these reactions include tricyanopyrrolo[2,3-b]pyrazine and 5-aminopyrrolo[2,3-b]pyrazine .
Scientific Research Applications
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology and medicine, it is studied for its kinase inhibitory properties, making it a potential candidate for the development of anticancer drugs . Additionally, it has applications in the pharmaceutical industry for the development of antimicrobial, antiviral, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the Janus kinase 3 (JAK3), where it acts as an ATP-competitive inhibitor. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune response . The compound’s kinase inhibitory activity is attributed to its ability to form hydrogen bonds with the kinase’s active site, thereby blocking its activity .
Comparison with Similar Compounds
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine derivatives. While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition . This unique kinase inhibitory property makes this compound a valuable compound for drug discovery and development .
Similar Compounds
- Pyrrolo[1,2-a]pyrazine derivatives
- Pyrrolo[3,4-b]pyrazine derivatives
- Imidazo[4,5-b]pyrazine derivatives
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-4-6(10-5)9-2-1-8-4/h1-3H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMBRUAJJVJCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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